molecular formula C17H19F4N5 B2878138 4-[4-(4-fluorophenyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine CAS No. 339105-15-6

4-[4-(4-fluorophenyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B2878138
CAS No.: 339105-15-6
M. Wt: 369.368
InChI Key: FAJRAZPAPWLECA-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative featuring a 4-fluorophenylpiperazine moiety at position 4, a trifluoromethyl group at position 6, and a dimethylamino group at position 2. Pyrimidine-based compounds are widely studied for their biological activities, including antifungal, antiviral, and receptor-targeting properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the piperazine ring contributes to binding affinity at receptor sites .

Properties

IUPAC Name

4-[4-(4-fluorophenyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F4N5/c1-24(2)16-22-14(17(19,20)21)11-15(23-16)26-9-7-25(8-10-26)13-5-3-12(18)4-6-13/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJRAZPAPWLECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC(=N1)N2CCN(CC2)C3=CC=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F4N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts. The Ugi reaction, which involves the condensation of an amine, a carbonyl compound, an isocyanide, and a carboxylic acid, can also be employed to construct the piperazine core

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve parallel solid-phase synthesis and photocatalytic synthesis techniques. These methods allow for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted piperazines or pyrimidines.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

  • Biology: The compound can be used as a probe to study biological systems, particularly in the context of receptor binding and signal transduction.

  • Medicine: It has potential therapeutic applications, including the treatment of neurological disorders and as an antipsychotic agent.

  • Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. It may act as an agonist or antagonist at specific receptors, modulating biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs

The following table highlights key structural analogs and their modifications:

Compound Name Substituents (Pyrimidine Positions) Key Features Biological Activity/Application Reference
4-[4-(4-Fluorophenyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine (Target) 4: 4-fluorophenylpiperazine; 6: CF₃; 2: N,N-dimethyl High lipophilicity, metabolic stability Potential antifungal/receptor ligand
4-(4-Methoxyphenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine 4: 4-methoxyphenoxy; 6: CF₃; 2: N,N-dimethyl Methoxy group increases electron density Not specified (structural analog)
4-[4-(4-Fluorophenyl)-2-(morpholin-4-yl)-1,3-thiazol-5-yl]-N-[4-(piperazin-1-yl)phenyl]pyrimidin-2-amine 4: Thiazole-morpholine; 2: Piperazine-phenyl Dual heterocyclic system (thiazole + pyrimidine) Antimalarial research
N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]-methyl}pyrimidin-4-amine 4: Methoxyphenyl; 5: Trifluoromethylanilino Extended conjugation via anilino-methyl group Crystallographic studies
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine Triazine core; Piperazine-fluorophenyl ENT2-selective inhibitor Equilibrative nucleoside transporter

Functional Comparisons

  • Antifungal Activity: Pyrimidine derivatives with dimethylamino groups (e.g., 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine) exhibit potent antifungal effects against Aspergillus terreus and A. niger. The trifluoromethyl group in the target compound may enhance potency compared to non-fluorinated analogs .
  • Receptor Interactions : Piperazine-containing analogs, such as S 18126, show high affinity for dopamine D4 receptors (Ki = 2.4 nM), suggesting that the 4-fluorophenylpiperazine moiety in the target compound could confer similar receptor selectivity .
  • Transporter Inhibition : Fluorophenylpiperazine derivatives like FPMINT () inhibit equilibrative nucleoside transporters (ENTs). The target compound’s piperazine and trifluoromethyl groups may similarly influence ENT binding kinetics .

Biological Activity

The compound 4-[4-(4-fluorophenyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine , commonly referred to as Compound A , has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its molecular structure, mechanism of action, and relevant case studies.

Molecular Details

  • CAS Number : 339105-15-6
  • Molecular Formula : C17_{17}H19_{19}F4_{4}N5_{5}
  • Molar Mass : 369.36 g/mol

The structure of Compound A features a pyrimidine core with a trifluoromethyl group and a piperazine moiety substituted with a fluorophenyl group, contributing to its unique biological profile.

Compound A has been investigated for its interactions with various biological targets, including:

  • Dopamine Receptors : Its piperazine structure allows it to function as a dopamine receptor antagonist, potentially influencing neurological pathways associated with mood and behavior.
  • Tyrosinase Inhibition : Recent studies have shown that derivatives of compounds with similar structures exhibit significant inhibitory effects on tyrosinase, an enzyme involved in melanin production. This suggests that Compound A may also have applications in dermatological treatments aimed at hyperpigmentation .

Antimelanogenic Effects

A study evaluated the antimelanogenic properties of related compounds containing the 4-fluorobenzylpiperazine fragment. The derivatives demonstrated competitive inhibition against Agaricus bisporus tyrosinase, showing no cytotoxicity while effectively reducing melanin synthesis in B16F10 cells . This indicates the potential for Compound A in cosmetic formulations aimed at skin lightening.

Anti-Tubercular Activity

In research focused on anti-tubercular agents, structural analogs of pyrimidine derivatives were synthesized and tested against Mycobacterium tuberculosis. Compounds with similar frameworks exhibited IC50_{50} values ranging from 1.35 to 2.18 μM, indicating promising activity against this pathogen . While specific data on Compound A's efficacy against tuberculosis is limited, its structural similarities suggest potential for further exploration.

Table of Biological Activities

Activity TypeTargetIC50_{50} Value (μM)Reference
Tyrosinase InhibitionAgaricus bisporus tyrosinaseNot specified
Anti-TubercularMycobacterium tuberculosis1.35 - 2.18
Dopamine Receptor AntagonismVarious receptorsNot specifiedGeneral knowledge

Additional Research Insights

Recent literature reviews have highlighted the therapeutic potential of pyrimidine derivatives in various diseases, including cancer and infectious diseases. The unique trifluoromethyl group in Compound A may enhance its bioavailability and receptor binding affinity, warranting further investigation into its pharmacokinetic properties .

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